N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
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Description
N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Co-crystal Formation
N-(4-ethoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide and similar compounds have been studied for their ability to form co-crystals with other compounds. For example, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, exhibiting interesting structural properties (Karmakar, Kalita, & Baruah, 2009).
Analgesic Activity
Compounds structurally related to N-(4-ethoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have been investigated for their analgesic activities. For instance, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and similar compounds have demonstrated significant analgesic activity in animal models (Osarumwense Peter Osarodion, 2023).
Antitumor Activity
Several derivatives of quinazolinone, which is structurally similar to the compound , have been synthesized and evaluated for their antitumor activity. Some compounds in this category have shown remarkable growth inhibitory activity against various cancer cell lines, such as renal, colon, lung, breast, ovarian, and melanoma cancers (Al-Suwaidan et al., 2013).
Histamine Receptor Inverse Agonists
Compounds containing quinazoline have been identified as potent histamine H4 receptor inverse agonists. They have been shown to possess considerable affinity for the human histamine H1 receptor and have potential anti-inflammatory properties in vivo (Smits et al., 2008).
Antiviral Activity
The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives and their antiviral activities have been explored. Some of these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Luo et al., 2012).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-21-14-12-20(13-15-21)28-24(31)18-33-26-29-23-11-7-6-10-22(23)25(30-26)27-17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUJGPENGCMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.